molecular formula C15H17N B2743871 N-Benzyl-2,6-dimethylaniline CAS No. 16819-50-4

N-Benzyl-2,6-dimethylaniline

Cat. No.: B2743871
CAS No.: 16819-50-4
M. Wt: 211.308
InChI Key: QWUQESLPBMVDLI-UHFFFAOYSA-N
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Description

N-Benzyl-2,6-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyl group attached to the nitrogen atom of 2,6-dimethylaniline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2,6-dimethylaniline typically involves the alkylation of 2,6-dimethylaniline with benzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

2,6-Dimethylaniline+Benzyl chlorideThis compound+Hydrochloric acid\text{2,6-Dimethylaniline} + \text{Benzyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2,6-Dimethylaniline+Benzyl chloride→this compound+Hydrochloric acid

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2,6-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: 2,6-Dimethylaniline.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-Benzyl-2,6-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-2,6-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2,6-Dimethylaniline: Lacks the benzyl group, resulting in different chemical properties and applications.

    N-Benzyl-2,4-dimethylaniline: Similar structure but with different substitution pattern on the benzene ring.

    N-Benzyl-3,5-dimethylaniline: Another isomer with different substitution pattern.

Uniqueness: N-Benzyl-2,6-dimethylaniline is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. The presence of the benzyl group further enhances its chemical properties, making it a valuable compound in various applications.

Properties

IUPAC Name

N-benzyl-2,6-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12-7-6-8-13(2)15(12)16-11-14-9-4-3-5-10-14/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUQESLPBMVDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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